molecular formula C14H17N3O3S B5792841 2-Methylpropyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate

2-Methylpropyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate

Cat. No.: B5792841
M. Wt: 307.37 g/mol
InChI Key: XZOFFIYXASCDRT-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate is a compound with the molecular formula C14H17N3O3S and a molecular weight of 307.37 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-Methylpropyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate involves its interaction with specific molecular targets and pathways in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-based compounds: These compounds have similar sulfur and nitrogen-containing heterocyclic structures and are known for their biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.

    Indole derivatives: These compounds contain an indole nucleus and exhibit a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

2-Methylpropyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate is unique due to its specific molecular structure, which combines a benzimidazole core with a sulfanyl group and an amino-oxoethyl side chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-methylpropyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9(2)7-20-14(19)17-11-6-4-3-5-10(11)16-13(17)21-8-12(15)18/h3-6,9H,7-8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOFFIYXASCDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1C2=CC=CC=C2N=C1SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327781
Record name 2-methylpropyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313548-88-8
Record name 2-methylpropyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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